molecular formula C10H13NO3 B008927 2-Oxo-1,2-dihydropyridin-4-yl pentanoate CAS No. 103815-24-3

2-Oxo-1,2-dihydropyridin-4-yl pentanoate

Cat. No. B008927
Key on ui cas rn: 103815-24-3
M. Wt: 195.21 g/mol
InChI Key: TUDXNWIUMDHRCR-UHFFFAOYSA-N
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Patent
US05155113

Procedure details

The general procedure of Example 31 was followed using 1.00 g of 2,4-bis(trimethylsilyloxy)-pyridine and 1.02 ml of n-pentanoyl chloride, thereby giving 310 mg of the title compound in a yield of 41%.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.02 mL
Type
reactant
Reaction Step Two
Yield
41%

Identifiers

REACTION_CXSMILES
C[Si](C)(C)[O:3][C:4]1[CH:9]=[C:8]([O:10][Si](C)(C)C)[CH:7]=[CH:6][N:5]=1.[C:17](Cl)(=[O:22])[CH2:18][CH2:19][CH2:20][CH3:21]>>[C:17]([O:10][C:8]1[CH:7]=[CH:6][NH:5][C:4](=[O:3])[CH:9]=1)(=[O:22])[CH2:18][CH2:19][CH2:20][CH3:21]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C[Si](OC1=NC=CC(=C1)O[Si](C)(C)C)(C)C
Step Two
Name
Quantity
1.02 mL
Type
reactant
Smiles
C(CCCC)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCC)(=O)OC1=CC(NC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 310 mg
YIELD: PERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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